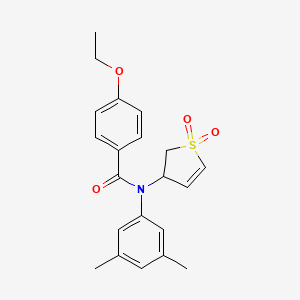

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-4-26-20-7-5-17(6-8-20)21(23)22(18-9-10-27(24,25)14-18)19-12-15(2)11-16(3)13-19/h5-13,18H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQVMVFMSHZAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxybenzamide is an organic compound with a complex structure that combines a benzamide moiety with a thiophene derivative. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound reflects its intricate design. The structure is characterized by the following components:

- Benzamide group : Provides a foundation for various biological interactions.

- Thiophene derivative : Imparts unique electronic properties and enhances binding affinity to biological targets.

- Ethoxy substitution : Contributes to the lipophilicity and overall stability of the compound.

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Protein Binding : The compound can effectively bind to specific proteins involved in disease pathways, potentially inhibiting their functions and contributing to therapeutic effects.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, which may help in mitigating oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Different phenyl substitution |

| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Altered electronic properties |

| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Enhanced reactivity due to halogen |

The uniqueness of this compound lies in its specific combination of substituents and functional groups that may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

- In Vitro Studies : Laboratory tests have demonstrated that the compound exhibits significant inhibition of certain cancer cell lines through apoptosis induction.

- Animal Models : Research involving animal models has indicated potential therapeutic benefits in reducing inflammation and pain associated with chronic conditions.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.